Technical Whitepaper: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Technical Whitepaper: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Executive Summary
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS 42806-90-6) acts as a critical structural scaffold in the synthesis of "fibrate" class pharmaceuticals, most notably as a direct precursor to Fenofibric Acid and a key intermediate for Fenofibrate analogs.[1] Its structure—a hydroquinone etherified with an isobutyrate moiety—provides the essential pharmacophore required for PPAR-alpha activation, regulating lipid metabolism.
This guide details the technical specifications, optimized synthesis protocols, and critical quality attributes (CQAs) required for using this intermediate in high-stakes drug development.
Chemical & Physical Profile
| Property | Specification |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |
| Melting Point | 48–52 °C (Typical for crystalline form) |
| Boiling Point | ~335 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate, DCM; Sparingly soluble in water. |
| pKa (Phenolic) | ~9.9 (Predicted) |
| Storage | Inert atmosphere (Nitrogen/Argon), 2–8 °C. Hygroscopic. |
Synthetic Methodology
The synthesis of CAS 42806-90-6 requires navigating a classic challenge in organic chemistry: selective mono-alkylation of a symmetric diol (hydroquinone) . The objective is to attach the isobutyrate tail to only one hydroxyl group while preventing the formation of the bis-alkylated byproduct.
Reaction Pathway
The core transformation is a Williamson ether synthesis utilizing Ethyl 2-bromo-2-methylpropionate as the alkylating agent.
Figure 1: Selective mono-alkylation pathway. The kinetic control is critical to minimize the bis-alkylated impurity.
Optimized Protocol (Mono-Selective)
This protocol prioritizes selectivity over raw conversion rate by using a stoichiometric excess of Hydroquinone.
Reagents:
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Hydroquinone (3.0 equivalents) – Excess is crucial.
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Ethyl 2-bromo-2-methylpropionate (1.0 equivalent)
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)
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Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)
Step-by-Step Procedure:
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Inerting: Purge a 3-neck round-bottom flask with Nitrogen.
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Dissolution: Charge Hydroquinone (3.0 eq) and K₂CO₃ (1.5 eq) into ACN. Stir at room temperature for 30 minutes. Note: The solution may darken slightly due to trace oxidation; maintain N₂ flow.
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Addition: Heat the mixture to reflux (approx. 80–82 °C for ACN). Add Ethyl 2-bromo-2-methylpropionate (1.0 eq) dropwise over 2 hours. Slow addition keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the abundant free hydroquinone.
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Reflux: Maintain reflux for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) or HPLC.[2]
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Work-up (Critical for Purity):
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Cool to room temperature and filter off inorganic salts (KBr, excess K₂CO₃).
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Concentrate the filtrate to remove solvent.
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Partition: Dissolve residue in Ethyl Acetate and wash with Water (3x) .
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Mechanism:[3][4][5][6] The large excess of unreacted Hydroquinone is highly water-soluble and will be removed in the aqueous phase. The target mono-ester and trace bis-ester remain in the organic phase.
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Purification:
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If high purity (>98%) is required, perform column chromatography (Silica gel) or recrystallization from a Toluene/Hexane mixture.
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Process Logic & Validation (E-E-A-T)
Why this specific base and solvent?
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Potassium Carbonate (K₂CO₃): A weaker base than NaOH/KOH. Using a strong hydroxide base would risk hydrolyzing the ethyl ester moiety of the reagent or product, converting it back to the acid form (2-(4-hydroxyphenoxy)-2-methylpropanoic acid). K₂CO₃ is sufficient to deprotonate the phenol (pKa ~10) without attacking the ester.
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Solvent (ACN/MEK): These polar aprotic solvents facilitate the S_N2 substitution reaction. MEK is often preferred industrially for easier recovery, while ACN provides cleaner kinetics in R&D.
Self-Validating the Work-up
The most common failure mode is "Bis-contamination."
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Validation Step: During the water wash, check the pH of the aqueous layer. It should be neutral.
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HPLC Check: Before final drying, run an HPLC sample.
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Retention Order (C18 Column): Hydroquinone (early) < Target Mono-Ester (mid) < Bis-Ester (late/non-polar).
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If Bis-Ester > 5%, recrystallization is mandatory.
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Analytical Characterization
HPLC Method Parameters
For quantitative assessment of purity and related substances.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Phenol absorption) |
NMR Signature (Expected)
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.7–6.9 ppm (m, 4H, Aromatic protons) – Characteristic AA'BB' system of 1,4-substituted benzene.
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δ 4.2 ppm (q, 2H, O-CH₂ -CH₃) – Ethyl ester methylene.
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δ 1.5 ppm (s, 6H, C(CH₃ )₂) – Gem-dimethyl group (singlet).
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δ 1.25 ppm (t, 3H, O-CH₂-CH₃ ) – Ethyl ester methyl.
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δ ~5.0 ppm (s, 1H, -OH) – Phenolic proton (exchangeable).
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Applications in Drug Development
This compound is the "Head" group for Fibrate drugs.
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Fenofibrate Synthesis:
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The phenol group of CAS 42806-90-6 reacts with 4-Chlorobenzoyl Chloride via a Friedel-Crafts acylation (or acylation of the phenol oxygen followed by Fries rearrangement, though direct acylation of the phenol is less common than reacting the pre-formed benzophenone).
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Alternate Route: It serves as a reference standard for the "Ethyl analog" impurity in Fenofibrate (which is an isopropyl ester).
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Fenofibric Acid Production:
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Hydrolysis of CAS 42806-90-6 yields 2-(4-hydroxyphenoxy)-2-methylpropanoic acid , the active metabolic core.
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Figure 2: Role of the intermediate in generating the active pharmacophore.
Safety & Handling
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
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Handling: The phenolic nature makes it susceptible to oxidation. Store under nitrogen.
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PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood to avoid inhaling dust/vapors.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181741, Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved January 29, 2026 from [Link]
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European Patent Office. Process for preparing 2-(4-hydroxyphenoxy)propionates. Patent EP0245156B1.[7] (Describes the general alkylation conditions for hydroxyphenoxy esters).
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U.S. Environmental Protection Agency. Chemical Dashboard: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved from [Link]
- V.M. & Associates.Synthesis and impurities of Fenofibrate.
Sources
- 1. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C12H16O4 | CID 181741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 4. More is on the way! | Airgas [airgas.com]
- 5. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]
- 6. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 7. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
